2-Amino-7,7-dimethyl-5-oxo-4-phenethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
This compound belongs to the 4H-chromene-3-carbonitrile family, synthesized via a three-component reaction of dimedone, malononitrile, and 3-phenylpropanal in 2-aminoethanol, yielding 81% as colorless crystals with a melting point of 197–198°C . Its structure features a fused cyclohexenone ring, a phenethyl substituent at position 4, and a nitrile group at position 2. The ¹³C NMR spectrum (DMSO-d6) reveals key signals at δ 192.6 (C=O), 159.5 (C=N), and 27.9–32.3 ppm (dimethyl groups) . X-ray crystallography confirms a flattened boat conformation for the pyran ring and sofa conformation for the cyclohexenone moiety .
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2)10-16(23)18-14(9-8-13-6-4-3-5-7-13)15(12-21)19(22)24-17(18)11-20/h3-7,14H,8-11,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIXZOLLUCSZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)CCC3=CC=CC=C3)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Amino-7,7-dimethyl-5-oxo-4-phenethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound belonging to the class of chromene derivatives. Its structure includes a chromene ring fused with a carbonitrile group and an amino substituent, which may contribute to its biological activities. This article reviews the biological activity of this compound based on diverse sources, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C20H22N2O2
- Molecular Weight : 322.4 g/mol
- CAS Number : 303728-96-3
Biological Activity Overview
The biological activities of chromene derivatives have garnered attention due to their diverse pharmacological properties. The specific compound in focus has shown promise in various studies:
- Antioxidant Activity : Research indicates that chromene derivatives exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, potentially contributing to protective effects against various diseases .
- Anticancer Properties : Some studies suggest that compounds similar to 2-amino-chromenes may inhibit cancer cell proliferation. For instance, they have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. It has been associated with the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation processes .
Case Studies
- Antioxidant Activity Assessment :
-
Anticancer Mechanisms :
- In vitro studies demonstrated that 2-amino-chromenes could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through caspase activation and mitochondrial pathway involvement .
- Anti-inflammatory Mechanisms :
Data Tables
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH/ABTS Assays | Significant reduction in oxidative stress markers |
| Anticancer | Cell Proliferation Assay | Induced apoptosis in breast and prostate cancer cells |
| Anti-inflammatory | Cytokine Measurement | Reduced TNF-alpha and IL-6 levels |
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity.
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. The mechanism of action involves apoptosis induction and cell cycle arrest at the G1 phase.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties.
- Bacterial Inhibition : It effectively inhibits both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
- Antifungal Activity : In vitro tests against fungal strains indicate significant antifungal activity, particularly against Candida species.
3. Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through several assays.
- Cytokine Production : The compound reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.
- Animal Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
Case Study 1 : A study involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.
Case Study 2 : In a clinical trial for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Conformational Differences
Table 1: Substituent Effects on Molecular Conformation
- Key Findings :
- The phenethyl group introduces steric bulk, leading to a flattened boat conformation in the pyran ring, unlike the sofa conformation in naphthyl derivatives .
- Dihedral angles between substituents and the pyran ring vary significantly: 17.5° for phenethyl vs. 3.5° for 1-naphthyl, influencing crystal packing and intermolecular interactions .
Table 2: Reaction Conditions and Yields
- Key Findings :
Spectroscopic and Physical Properties
Table 3: NMR and Melting Point Comparisons
Preparation Methods
Conventional Three-Component Condensation
ADMC is most commonly synthesized via a one-pot, three-component reaction involving dimedone, malononitrile, and an aromatic aldehyde. A study employing a cobalt-doped iron (III) tartrate catalyst in aqueous media demonstrated quantitative yields under reflux conditions. The general procedure involves:
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Mixing equimolar quantities of dimedone, malononitrile, and aldehyde.
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Adding 10 mg of Co.Fe₂(C₄H₄O₆)₃·6H₂O catalyst.
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Refluxing in water for 60–90 minutes.
This method eliminates organic solvents, aligning with green chemistry principles. The catalyst’s recyclability was confirmed over five cycles without significant activity loss.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A comparative study achieved 92% yield in 12 minutes using 4-chlorobenzaldehyde as the aromatic component. Key parameters include:
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Microwave power: 300 W
-
Temperature: 120°C
-
Solvent-free conditions
The accelerated kinetics are attributed to enhanced molecular dipole rotation under microwave fields, promoting faster cyclocondensation.
Catalytic Systems and Their Impact
Manganese(III) Complex Catalysis
A Mn(III)-salen complex enabled room-temperature synthesis in water, achieving 98% yield within 5 minutes. The mechanism involves:
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Activation : Mn(III) coordinates with the aldehyde’s carbonyl group.
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Knoevenagel Adduct Formation : Reaction between activated aldehyde and malononitrile.
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Cyclization : Dimedone attacks the nitrile group, forming the chromene ring.
Comparative data for chloro-substituted derivatives:
| Catalyst | Time (min) | Yield (%) | Temperature |
|---|---|---|---|
| Mn(III)-salen | 5 | 98 | 25°C |
| Ni(NO₃)₂·6H₂O | 20 | 88 | 80°C |
| Fe₃O₄@SiO₂ | 25 | 95 | 70°C |
The Mn(III) system outperforms alternatives in both efficiency and energy consumption.
Nano-Kaoline/BF₃/Fe₃O₄ Hybrid Catalyst
A magnetic nanocomposite (nano-kaoline/BF₃/Fe₃O₄) achieved 95% yield at 70°C in ethanol. Optimization experiments revealed:
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Catalyst Loading : 0.1 g per mmol substrate
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Solvent : Ethanol > water > solvent-free
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Reusability : 85% yield retained after four cycles
The BF₃ component enhances electrophilicity of intermediates, while Fe₃O₄ enables magnetic recovery.
Annulation Approaches
DBN-Promoted [4+2] Cycloaddition
A novel annulation strategy using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a base yielded ADMC derivatives in 65–78% yields. The reaction pathway involves:
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Base Activation : DBN deprotonates malononitrile.
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Nucleophilic Attack : On 2-(3-oxo-3-arylprop-1-en-1-yl)phenyl buta-2,3-dienoate.
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Ring Closure : Formation of the chromene core.
This method tolerates electron-deficient and electron-rich aryl groups, though sterically hindered substrates show reduced yields.
Solvent and Temperature Optimization
Aqueous vs. Organic Media
Water-based systems consistently outperform organic solvents in yield and environmental metrics:
| Solvent | Yield (%) | Reaction Time | Catalyst Recovery (%) |
|---|---|---|---|
| Water | 95 | 15 min | 98 |
| Ethanol | 88 | 30 min | 82 |
| DCM | 72 | 45 min | Not applicable |
The superiority of aqueous media stems from hydrophobic interactions that concentrate reactants at the liquid-solid interface.
Temperature-Dependent Kinetics
Arrhenius analysis of the Mn(III)-catalyzed reaction revealed an activation energy () of 45.2 kJ/mol, indicating a diffusion-controlled process above 30°C. Below this threshold, the reaction transitions to kinetic control, emphasizing the advantage of room-temperature protocols.
Mechanistic Insights and Intermediate Characterization
Knoevenagel Adduct Isolation
In situ FTIR studies identified the intermediate 2-((aryl)methylene)malononitrile, characterized by a strong C≡N stretch at 2215 cm⁻¹. This intermediate reacts with dimedone’s enolic form, leading to chromene ring formation via a six-membered transition state.
Role of Brønsted vs. Lewis Acidity
Catalysts with dual Brønsted-Lewis acidity (e.g., Co.Fe₂(C₄H₄O₆)₃) exhibit higher activity than single-acid systems. For example:
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Brønsted Acid (HCl) : 68% yield
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Lewis Acid (FeCl₃) : 73% yield
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Dual Acid Catalyst : 95% yield
Synergistic activation of both aldehyde and dimedone accounts for this enhancement.
Comparative Analysis of Synthetic Routes
The table below summarizes key performance metrics across methods:
| Method | Catalyst | Yield (%) | Time | Temperature | Eco-Footprint |
|---|---|---|---|---|---|
| Multicomponent (H₂O) | Co.Fe₂(C₄H₄O₆)₃ | 95 | 60 min | 100°C | Low |
| Microwave | None | 92 | 12 min | 120°C | Moderate |
| Mn(III)-Catalyzed | Mn-salen | 98 | 5 min | 25°C | Low |
| DBN Annulation | DBN | 75 | 45 min | 80°C | High |
| Nano-Kaoline/BF₃/Fe₃O₄ | Hybrid nanocomposite | 95 | 60 min | 70°C | Low |
The Mn(III)-catalyzed and nanocomposite methods emerge as top contenders for industrial adoption due to their balance of efficiency and sustainability .
Q & A
Q. Optimal solvents :
| Solvent | Yield | Crystal Quality |
|---|---|---|
| Ethanol | 75% | Prismatic needles |
| Acetonitrile | 60% | Platelets (twinned) |
| DMF | <50% | Amorphous |
| High-polarity solvents (ε > 30) reduce nucleation rates, favoring larger crystals for SC-XRD . |
Advanced: What strategies optimize regioselectivity in electrophilic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
